1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13-8-9-17(10-14(13)2)22-12-16(11-18(22)23)21-19(24)20-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVHRGVBVYZMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The table below summarizes key differences between the target compound and four analogs from the evidence:
Key Comparative Insights
Substituent Effects on Polarity and Bioavailability: The target’s 3,4-dimethylphenyl group enhances hydrophobicity compared to BJ49336’s 3,4-dimethoxyphenyl, which introduces polar methoxy groups. This difference impacts solubility and membrane permeability .
Impact of Additional Rings and Heteroatoms: Compounds 9n and 9o incorporate thiazole and piperazine rings, increasing molecular complexity and basicity. These features may enhance target affinity but reduce blood-brain barrier penetration due to higher polarity . Compound 53’s indoline core provides conformational rigidity, contrasting with the target’s flexible pyrrolidinone ring. This rigidity could influence selectivity in enzyme inhibition .
Urea Modifications :
- The target’s unmethylated urea allows for hydrogen bonding, critical for interactions with biological targets. In contrast, BJ49336 ’s methylated urea sacrifices H-bond capacity for increased metabolic stability .
Molecular Weight and Drug-Likeness :
- The target (MW 327) and BJ49336 (MW 375) adhere more closely to Lipinski’s rule of five (MW < 500) than 9n (MW 422) and 9o (MW 480), suggesting better oral bioavailability .
Biological Activity
1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes.
Key Mechanisms:
- COX Inhibition : Similar compounds have shown efficacy in blocking COX-2, leading to reduced inflammation and pain relief .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and related derivatives:
Case Studies
Several studies have evaluated the biological effects of this compound and its analogs:
- In Vitro Studies :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or changes in the urea moiety can significantly alter its pharmacological profile.
Notable SAR Findings:
- Substituents on the phenyl ring enhance COX inhibition potency.
- The cyclohexyl group contributes to improved binding affinity at target sites.
Q & A
Q. What are the key steps in synthesizing 1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea?
The synthesis typically involves three stages:
- Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
- Substituent introduction : Electrophilic aromatic substitution or coupling reactions to attach the 3,4-dimethylphenyl group to the pyrrolidinone nitrogen .
- Urea linkage : Reaction of the pyrrolidinyl intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) .
Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. Which analytical methods are essential for characterizing this compound?
- Structural confirmation : H/C NMR to verify substituent positions and urea bond formation. Key signals include the pyrrolidinone carbonyl (~170 ppm in C NMR) and urea NH protons (~6.5–7.0 ppm in H NMR) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting point (typically 180–200°C) and decomposition thresholds .
Q. What are the common chemical reactions involving this compound?
- Oxidation : The pyrrolidinone carbonyl can be oxidized to a carboxylic acid derivative using KMnO/HSO, altering solubility and reactivity .
- Reduction : LiAlH reduces the carbonyl to a hydroxyl group, modifying hydrogen-bonding capacity .
- Substitution : The 3,4-dimethylphenyl group undergoes halogenation (e.g., bromination via NBS) for SAR studies .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield?
- Factorial design : Use a 2 factorial approach to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimizing the urea coupling step may require testing THF vs. DMF solvents and temperatures between 0–25°C .
- Response surface methodology (RSM) : Model interactions between reaction time and reagent stoichiometry to maximize yield (e.g., 1.2:1 molar ratio of cyclohexyl isocyanate to pyrrolidinyl amine achieves >80% yield) .
Q. How do structural modifications influence biological activity?
- Substituent effects :
- 3,4-Dimethylphenyl : Enhances lipophilicity (logP ~3.5) and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Cyclohexyl group : Improves metabolic stability compared to aryl substituents (t >6 hours in microsomal assays) .
- Case study : Replacing the 3,4-dimethylphenyl with a 4-fluorophenyl group reduces IC values by 50% in EGFR inhibition studies, suggesting steric hindrance impacts binding .
Q. How to resolve contradictions between solubility and in vitro activity data?
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as a cyclodextrin inclusion complex to maintain bioactivity in aqueous assays .
- Data normalization : Express activity as % inhibition relative to a reference compound to account for solubility-driven concentration discrepancies .
- Structural analogs : Compare with derivatives (e.g., 1-cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea) to isolate solubility effects from target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
